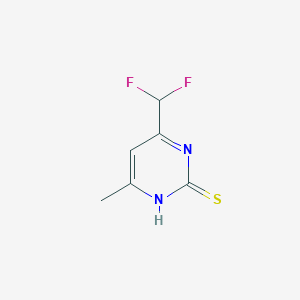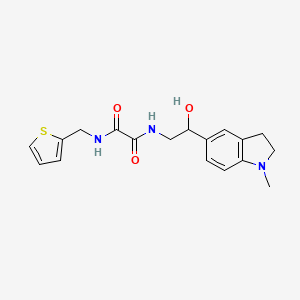
3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(1,3-Benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide is a chemical entity that can be synthesized through reactions involving acrylamide derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of acrylamide derivatives often involves Claisen-Schmidt condensation reactions, as seen in the synthesis of various benzamide/amide derivatives and triazolyl acrylamides . These reactions typically involve the condensation of an aldehyde with an amine or amide, which could be a plausible method for synthesizing the compound . Additionally, the synthesis of furan compounds and benzofuran acrylamide monomers provides examples of multi-step synthetic routes that could be adapted for the synthesis of 3-(1,3-Benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR . These methods provide information on the crystalline structure, vibrational frequencies, and electronic properties of the molecules. For instance, the study of a novel benzamide molecule used X-ray diffraction to determine its crystalline system and lattice constants, which could be relevant for understanding the crystal structure of the compound of interest.
Chemical Reactions Analysis
Acrylamide derivatives can undergo various chemical reactions, including isomerization and oxidation . The reactivity of these compounds can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups, steric hindrance, and the nature of substituents. For example, N-bromoderivatives of polyacrylamide gels have been used as oxidizing reagents , suggesting that brominated acrylamide compounds like the one may also have potential as reagents in oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives, such as solubility, melting point, and reactivity, can be predicted based on their molecular structure and functional groups. The electronic properties, such as HOMO and LUMO energies, provide insights into the chemical reactivity and stability of the compounds . Additionally, the molecular electrostatic potential (MEP) maps can indicate the reactive sites of the molecules, which is useful for predicting their behavior in chemical reactions .
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on synthesizing derivatives of compounds related to 3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide, highlighting its significance in the development of novel chemical entities. For instance, Vardanyan et al. (2021) detailed the synthesis of N-substituted derivatives involving benzodioxane and triazole, showcasing the chemical versatility and potential utility of compounds within this family in creating pharmacologically active molecules or materials with unique properties (Vardanyan et al., 2021).
Molecular Characterization and Applications
Another study by Barım and Akman (2021) focused on the synthesis, molecular property analysis, and theoretical characterization of a novel benzofuran-based acrylamide monomer, highlighting the utility of such compounds in medicinal and industrial applications due to the presence of active functional groups (Barım & Akman, 2021).
Biological Activities and Potential Therapeutic Applications
The synthesis and evaluation of compounds structurally related to 3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide have been explored for their biological activities. For example, Bressi et al. (2010) designed and synthesized a series of compounds that were found to be potent inhibitors of human histone deacetylases, with potential implications in cancer therapy and other diseases where epigenetic regulation plays a crucial role (Bressi et al., 2010).
Material Science and Polymer Applications
In the realm of material science, Tian et al. (2010) explored the synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives, demonstrating the potential of such compounds in creating chiral stationary phases for chromatographic separations (Tian et al., 2010).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-8-13(4-5-14(11)18)19-17(20)7-3-12-2-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJREUXYAKACF-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

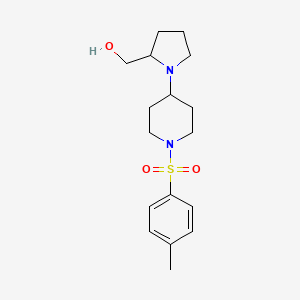
![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)


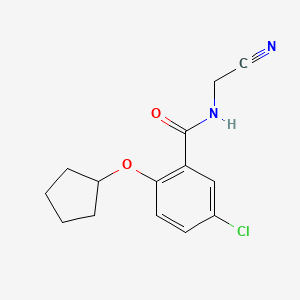
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)
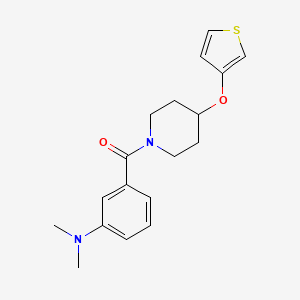
![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)

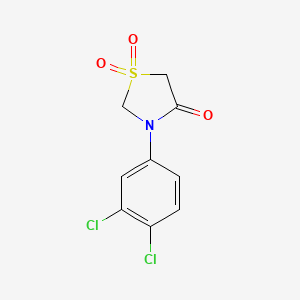

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)
